Cas no 1026428-49-8 (1-(2,2,2-trifluoroethyl)cyclopropylmethanamine)

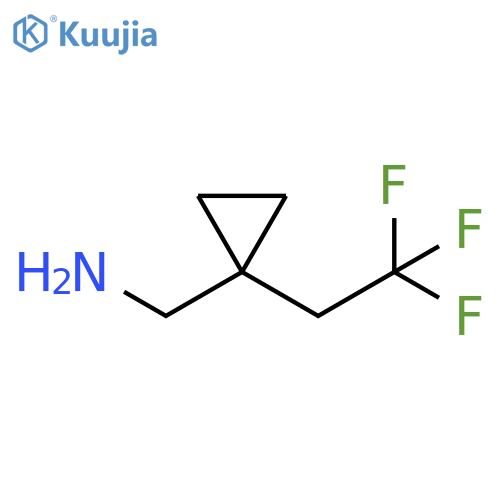

1026428-49-8 structure

商品名:1-(2,2,2-trifluoroethyl)cyclopropylmethanamine

1-(2,2,2-trifluoroethyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2,2,2-trifluoroethyl)cyclopropylmethanamine

- [1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine

- 1026428-49-8

- EN300-1932467

- Cyclopropanemethanamine, 1-(2,2,2-trifluoroethyl)-

-

- インチ: 1S/C6H10F3N/c7-6(8,9)3-5(4-10)1-2-5/h1-4,10H2

- InChIKey: NRRIFUIWZBGCNE-UHFFFAOYSA-N

- ほほえんだ: C1(CC(F)(F)F)(CN)CC1

計算された属性

- せいみつぶんしりょう: 153.07653381g/mol

- どういたいしつりょう: 153.07653381g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.174±0.06 g/cm3(Predicted)

- ふってん: 114.7±35.0 °C(Predicted)

- 酸性度係数(pKa): 10.36±0.29(Predicted)

1-(2,2,2-trifluoroethyl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932467-5.0g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1932467-2.5g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1932467-10.0g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1932467-0.1g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1932467-0.5g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1932467-5g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1932467-1.0g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1932467-10g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1932467-1g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1932467-0.25g |

[1-(2,2,2-trifluoroethyl)cyclopropyl]methanamine |

1026428-49-8 | 0.25g |

$840.0 | 2023-09-17 |

1-(2,2,2-trifluoroethyl)cyclopropylmethanamine 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1026428-49-8 (1-(2,2,2-trifluoroethyl)cyclopropylmethanamine) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬